7-(4-Chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
7-(4-Chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H18ClN5O2 and its molecular weight is 395.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Antioxidant Activities
A study detailed the synthesis of a series of triazolopyrimidines, including derivatives similar to the specified compound, utilizing the Biginelli protocol. These compounds were evaluated for their antimicrobial and antioxidant activities. The synthesis involved the use of N,N-Dimethylformamide, and the characterization of compounds was achieved through IR, NMR, and mass spectroscopic techniques along with elemental analyses. The study found significant antimicrobial and antioxidant potentials in these compounds, indicating their utility in medical and scientific research as potential therapeutic agents (Gilava et al., 2020).
Antimicrobial Properties
Another research explored the synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives, which were assessed for their antimicrobial activity. This study highlights the chemical versatility and biological relevance of such compounds, suggesting their importance in developing new antimicrobial agents (El-Agrody et al., 2001).
Anticancer Activity
Research involving the synthesis and crystal structure analysis of a compound closely related to the specified chemical showed moderate anticancer activity. The study underscores the compound's potential as a scaffold for developing anticancer therapeutics, with its structure aiding in understanding the compound's interaction with biological targets (Lu Jiu-fu et al., 2015).
Synthetic Methods and Chemical Properties
Microwave-Assisted Synthesis
A methodological study demonstrated the microwave-assisted synthesis of triazolopyrimidine derivatives, offering an efficient and time-saving approach to obtaining such compounds. This method provides a green synthetic pathway due to its efficiency and potential reduction in the environmental footprint of chemical synthesis (Divate & Dhongade-Desai, 2014).
Heterocyclic Chemistry
The utility of heterocyclic chemistry in the synthesis of compounds like 7-(4-Chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is evident from studies focusing on novel synthetic pathways. These studies contribute to the expansion of available methods for synthesizing complex heterocyclic compounds, which are crucial in drug development and other scientific applications (Westerlund, 1980).
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2/c1-11-16(18(22)27)17(12-3-7-14(21)8-4-12)26-20(23-11)24-19(25-26)13-5-9-15(28-2)10-6-13/h3-10,17H,1-2H3,(H2,22,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAECVBXIWHCBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC=C(C=C4)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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